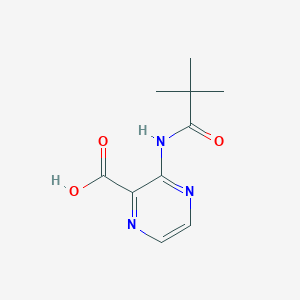

3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid

Description

Pyrazine Ring Substitution Patterns

The pyrazine ring (C₄H₄N₂) is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4. Substituents at positions 2 and 3 create distinct electronic and steric effects:

- Position 2 : Carboxylic acid group (-COOH), which introduces strong electron-withdrawing character and hydrogen-bonding capability.

- Position 3 : 2,2-Dimethylpropanamido group (-NHC(O)C(CH₃)₃), contributing steric bulk and moderate electron-withdrawing effects via the amide linkage.

This substitution pattern directs reactivity and intermolecular interactions, particularly in crystal packing and biological target binding.

Amide Functional Group Configuration

The amide group at position 3 adopts a planar sp² hybridization due to resonance between the nitrogen lone pair and the carbonyl π-system. Key features include:

- Bond Angles : N-C-O angle near 120°, consistent with trigonal planar geometry.

- Steric Effects : The tert-butyl moiety (C(CH₃)₃) creates significant steric hindrance, limiting rotational freedom around the C-N bond.

- Hydrogen Bonding : The amide N-H acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, facilitating interactions with biological targets or solvent molecules.

Carboxylic Acid Group Spatial Orientation

The carboxylic acid group at position 2 adopts a coplanar orientation relative to the pyrazine ring, stabilized by conjugation with the aromatic π-system. This alignment enhances:

- Acidity : The proton on the -COOH group has a pKa of approximately 3.4, making it moderately acidic.

- Interactions : In solid-state structures, the -COOH group typically forms dimeric hydrogen bonds or interacts with solvent molecules, influencing solubility and crystallinity.

Crystallographic Data and Conformational Analysis

While crystallographic data specific to this compound are limited, analogous pyrazine derivatives provide insights:

Conformational analysis reveals:

- The pyrazine ring remains planar, with substituents adopting equatorial orientations to minimize steric clash.

- The tert-butyl group induces a twisted conformation in the amide side chain, reducing π-orbital overlap with the pyrazine ring.

This structural arrangement optimizes stability in both solid and solution states, as evidenced by spectroscopic data (e.g., NMR chemical shifts and IR stretching frequencies).

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-10(2,3)9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUOGFUQNXALMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazine Core

Method A: Direct Cyclization of Suitable Precursors

One common route involves the cyclization of diaminopyrazines or related intermediates. For example, substituted diaminopyrazines can be oxidized or cyclized under controlled conditions to yield the pyrazine-2-carboxylic acid core.

Method B: Oxidative Cyclization of 2,5-Dimethylpyrazines

Research indicates that methyl-substituted pyrazines, such as 2,5-dimethylpyrazines, can be oxidized to the corresponding pyrazine-2-carboxylic acids using oxidants like potassium permanganate or chromium trioxide in acetic acid, as described in the synthesis of related pyrazine derivatives.

Functionalization at the 3-Position

The key challenge is selectively introducing the 2,2-dimethylpropanamido group at the 3-position of the pyrazine ring. This is achieved through:

- Activation of the pyrazine ring at the 3-position via halogenation or electrophilic substitution.

- Subsequent nucleophilic substitution with the appropriate amide precursor.

- Halogenation: Using reagents like N-bromosuccinimide or N-chlorosuccinimide to selectively halogenate the 3-position.

- Amidation: Nucleophilic substitution with the corresponding amine or amide derivative, often facilitated by coupling reagents such as T3P (propyl phosphonic anhydride) or carbodiimides.

Specific Synthesis Route Based on Patent and Literature Data

From Patent US9447104B2 and Related Literature:

- Step 1: Synthesis of the pyrazine-2-carboxylic acid core via oxidation of methyl-substituted precursors.

- Step 2: Halogenation at the 3-position using N-bromosuccinimide.

- Step 3: Nucleophilic substitution with 2,2-dimethylpropanamide or its activated form, employing T3P or carbodiimide coupling reagents.

- Step 4: Purification through recrystallization or chromatography to isolate the target compound.

Substituted pyrazine precursor → Oxidation → Halogenation at 3-position → Coupling with 2,2-dimethylpropanamide derivative → Purification → 3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid

Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrazine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Substitution reactions can be facilitated by reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while reduction may produce 3-(2,2-dimethylpropanamido)pyrazine-2-methanol.

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrazine ring substituted with a carboxylic acid and an amide group, which contributes to its unique chemical reactivity and biological activity. The presence of the dimethylpropanamido group enhances its lipophilicity and stability, making it suitable for various applications.

Medicinal Chemistry

- Pharmaceutical Development : Research has indicated that compounds similar to 3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid exhibit potential as drug candidates due to their ability to interact with biological targets. Studies have shown that modifications in the pyrazine structure can lead to enhanced pharmacological properties.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It could be explored as a lead compound for developing new antibiotics or antifungal agents.

Agricultural Science

- Herbicides and Pesticides : The compound's structural characteristics may allow it to function as an active ingredient in herbicides or pesticides. Its efficacy against specific plant pathogens or pests can be evaluated through systematic testing.

- Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator, promoting or inhibiting growth in specific agricultural contexts.

Materials Science

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties of materials. Research into biodegradable polymers may also benefit from this compound due to its potential environmental compatibility.

- Coatings and Adhesives : Its chemical properties may lend themselves to applications in developing advanced coatings or adhesives with improved adhesion and durability.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Demonstrated activity against Gram-positive bacteria | |

| Herbicidal Efficacy | Effective against certain weed species in preliminary trials | |

| Polymer Blends | Improved tensile strength in blends with poly(lactic acid) |

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine-2-carboxylic acid derivatives vary in substituents at the 3-position, which critically determine their chemical behavior and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Solubility :

- Bulky hydrophobic groups (e.g., pivalamido, cyclopentylamide) reduce aqueous solubility, favoring organic solvents like DMSO .

- Polar substituents (e.g., 4-fluorophenyl, methoxybenzyl) improve solubility in polar aprotic solvents .

Biological Activity: Antimicrobial/Antifungal: Electron-withdrawing groups (e.g., fluorine in 18a) enhance anti-mycobacterial activity by improving membrane penetration . The tert-butyl group in 5-tert-butyl-6-chloro derivatives shows strong antifungal effects (MIC = 31.25 µmol/mL) . Cytostatic Activity: Bulky substituents like cyclopentylamide (6c) and bromophenylurea (6h) enhance selectivity against cancer cells (IC50 < 1 µM) while minimizing toxicity to normal fibroblasts .

Coordination Chemistry: Pyrazine-2-carboxylic acid derivatives form stable metal complexes via carboxylate and ring nitrogen atoms. The pivalamido group in the target compound may sterically hinder metal coordination compared to smaller amides (e.g., 3-aminopyrazine-2-carboxamides), altering complex stability and redox properties .

Table 2: Thermodynamic and Spectroscopic Data

Biological Activity

3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological evaluations.

Chemical Structure and Properties

This compound belongs to the class of pyrazinecarboxylic acids, which are known for their diverse biological activities. The compound's structure can be characterized as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H14N2O3

- Molecular Weight : 214.23 g/mol

The presence of the pyrazine ring and the carboxylic acid functional group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that substituted pyrazinecarboxamides, including derivatives like this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis and various fungal strains.

- Mycobacterial Activity : In one study, compounds similar to this compound demonstrated up to 72% inhibition against Mycobacterium tuberculosis H(37)Rv .

- Fungal Activity : Another derivative showed a minimum inhibitory concentration (MIC) of 31.25 µmol/mL against Trichophyton mentagrophytes , indicating potent antifungal activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in metabolic pathways of pathogens.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate cellular membranes, potentially disrupting membrane integrity and function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazine derivatives. The presence of bulky substituents like the dimethylpropanamide moiety enhances biological activity by increasing lipophilicity and improving binding affinity to target sites.

| Compound | Activity | MIC (µmol/mL) |

|---|---|---|

| This compound | Mycobacterial | 54-72% inhibition |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Fungal | 31.25 |

| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide | Photosynthesis Inhibition | IC50 = 41.9 |

Study on Antimycobacterial Activity

A comprehensive study conducted on various substituted pyrazinecarboxamides highlighted their potential as anti-tubercular agents. The study synthesized several derivatives and evaluated their activity against Mycobacterium tuberculosis , revealing that structural modifications significantly influenced their efficacy .

Evaluation of Antifungal Properties

Another research project focused on evaluating the antifungal properties of pyrazine derivatives against multiple fungal strains. The findings indicated that certain modifications led to enhanced activity against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3-(2,2-Dimethylpropanamido)pyrazine-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling of 3-aminopyrazine-2-carboxylic acid with 2,2-dimethylpropanoyl chloride. Optimization includes solvent selection (e.g., pyridine or DMF), stoichiometric control of coupling agents like EDC/HOBt, and purification via recrystallization or chromatography. Enzymatic approaches using amidase enzymes (e.g., from Bacillus smithii) under solvent-free conditions can reduce by-products and improve selectivity .

Q. How is the structural integrity of this compound verified?

- Methodological Answer : Use X-ray crystallography to confirm hydrogen-bonding networks and intramolecular interactions, as demonstrated for related pyrazinecarboxamides . Complementary techniques include:

- NMR : Assign peaks for amide protons (δ 8.5–9.5 ppm) and pyrazine ring protons.

- FT-IR : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) groups.

- Mass spectrometry : ESI-MS for molecular ion validation .

Q. What in vitro assays are suitable for preliminary antimicrobial screening?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv or other mycobacterial strains. Use microplate alamarBlue assays for viability quantification. Include cytotoxicity testing on mammalian cell lines (e.g., Vero or HEK-293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How does this compound contribute to catalytic oxidation reactions?

- Methodological Answer : In the presence of vanadium complexes (e.g., Bu₄NVO₃), the compound acts as a ligand in H₂O₂-mediated alkane oxidation. Key steps include:

- Radical generation via V(V)-peroxo complex decomposition.

- Hydrogen abstraction by hydroxyl radicals (HO•) to form alkyl radicals (R•).

- Kinetic monitoring via UV-vis spectroscopy (λ = 450–500 nm for vanadium intermediates) .

- Data Table : Effective activation energy (~70 kJ/mol) for cyclohexane oxidation, with regioselectivity ratios (C1:C2:C3 = 1.0:6.8:6.0 in hexane) .

Q. What strategies address pyrazinamide resistance in Mycobacterium tuberculosis?

- Methodological Answer : Resistance is linked to mutations in pncA, which encodes pyrazinamidase. To study resistance:

- Molecular Detection : PCR and sequencing of pncA mutations (e.g., Thr47Ala).

- Immunoassays : Detect pyrazine-2-carboxylic acid (a hydrolysis product) using monoclonal antibodies in ELISA or lateral flow assays .

- Metabolite Profiling : LC-MS/MS to quantify pyrazine-2-carboxylic acid in bacterial lysates .

Q. How can enzymatic synthesis improve scalability compared to chemical routes?

- Methodological Answer : Amidase-mediated synthesis (e.g., Bacillus smithii amidase) under solvent-free conditions achieves >90% molar conversion. Use response surface methodology (RSM) to optimize parameters:

- Temperature: 30–45°C.

- pH: 7.0–8.5.

- Fed-batch biotransformation for high product concentration (e.g., 120 mM) .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.